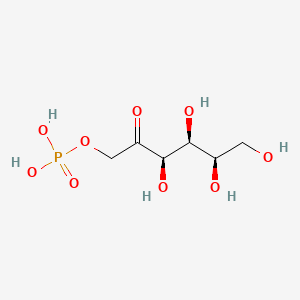
Dikalium-1,3,4-thiadiazol-2,5-dithiolat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to dipotassium 1,3,4-thiadiazole-2,5-dithiolate involves several chemical reactions, including S-perfluorohexylethylation of the thiadiazole dithiolate in methanol, which results in compounds exhibiting unique molecular symmetries and properties (Partl et al., 2017). Another method involves the reaction of 3-Amino-2H-azirines with thiadiazolones, leading to dipolar adducts (Ametamey et al., 1990).
Molecular Structure Analysis
Molecular structure studies of related compounds show diverse conformations and intermolecular interactions, such as the helical conformations of fluorocarbon chains in S-perfluorohexylethylated derivatives (Partl et al., 2017). Additionally, the structure of dipolar adducts formed from thiadiazolones has been elucidated, revealing donor-acceptor-stabilized azomethin imines (Ametamey et al., 1990).
Chemical Reactions and Properties
Dipotassium 1,3,4-thiadiazole-2,5-dithiolate participates in various chemical reactions, forming complex compounds with unique properties. For example, reaction with propargyl bromide followed by sodium azide and octyl iodide in the presence of Cu(I) catalysts results in complexes with cobalt, nickel, and copper, indicating its versatility in forming binuclear divalent complexes (Dawood et al., 2012).
Physical Properties Analysis
The physical properties of compounds derived from dipotassium 1,3,4-thiadiazole-2,5-dithiolate, such as solubility, crystal structure, and molecular organization, are subjects of interest. Studies have shown that these compounds can form crystalline products with complex supramolecular structures (Wilton‐Ely et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity and the formation of various derivatives through reactions with organohalogens, carboxylic acid chlorides, and alkaloids, demonstrate the chemical versatility of dipotassium 1,3,4-thiadiazole-2,5-dithiolate and its derivatives. These reactions result in the synthesis of a wide range of biologically active compounds with potential applications in different fields (Zhivotova et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthese von symmetrischen Disulfiden
Diese Verbindung dient als neuer S-Donor für die direkte Synthese von symmetrischen Disulfiden . Es ist eine ungiftige, kostengünstige, stabile feste Substanz, die frei von übelriechenden Thiolen ist. Sie wird verwendet, um symmetrische Diaryl/Dialkyl-Disulfide aus Aryl- und Alkylhalogeniden in Gegenwart von MOF-199- und CuO-Nanopartikeln zu synthetisieren .
Synthese von Kronenethern
Die Verbindung wird bei der Synthese von Hetero-Kronenethern verwendet, die Liganden sind, die 1,3,4-Thiadiazol-2,5-dithiol (Bismuthiol) enthalten . Diese Liganden können als Metallsensoren eingesetzt werden und zur Trennung von Metallen aus verschiedenen Gemischen verwendet werden .
Behandlung von mit Metallen belastetem Wasser
Die Verbindung bildet Polymere mit Metallen und kann bei der Behandlung von mit Metallen belastetem Wasser nützlich sein .
Bestimmung von Tellur in Indiumphosphid
Sie wird bei der Bestimmung von Tellur in mit Cadmiumtellurid dotiertem Indiumphosphid durch elektrothermische Atomabsorptionsspektrometrie verwendet .
Synthese von polymeren Nanoblättern
Poly(2,5-Dimercapto-1,3,4-thiadiazol) (PBT)-Nanoblätter werden unter Verwendung dieser Verbindung synthetisiert . Diese Nanoblätter weisen eine gute chemische Beständigkeit, hohe Thermostabilität, interessante blaulicht emittierende Fluoreszenz und hervorragende Schwermetallionen-Adsorptionseigenschaften auf .
Voltammetrische Sensorik von Resorcinol
Die Verbindung wird bei der Synthese eines Koordinationspolymers mit Gold verwendet, das eine ausgezeichnete Elektroaktivität gegenüber Resorcinol zeigt und eine schnelle Elektronentransferkinetik ermöglicht . Dies wird für Elektro-Sensoranwendungen eingesetzt .
Additiv in Schmierölen und -fetten
Es wirkt als Additiv in Schmierölen, Fetten , und in Elektrodenzusammensetzungen .
Zwischenprodukt für Pharmazeutika und Farbstoffe
Die Verbindung wirkt auch als Zwischenprodukt für Pharmazeutika und Farbstoffe , und als Chelatbildner bei der Analyse von Metallen .
Wirkmechanismus
Target of Action
Dipotassium 1,3,4-thiadiazole-2,5-dithiolate, also known as 2,5-Dimercapto-1,3,4-thiadiazole dipotassium salt, primarily targets 1+, 2+ and 3+ valent metals . These metals play a crucial role in various biochemical processes and are often the active sites of many enzymes.
Mode of Action
This compound acts as a sulfur donor . It interacts with its targets (the metals) by undergoing copolymerization to form coordination polymers . This interaction results in the formation of carbon-sulfur (C-S) bonds .
Biochemical Pathways
The affected biochemical pathway involves the synthesis of symmetrical disulfides . Disulfides play a very important role as vulcanizing agents and linkages for controlled drug delivery . They are indispensable in many important synthetic chemistry, biochemistry, and industrial applications .
Pharmacokinetics
It is known that the compound is astable solid and is insoluble in water , which may impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of symmetrical disulfides . These disulfides are used in many organic procedures and play a very important role as vulcanizing agents and linkages for controlled drug delivery .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of CuO and MOF-199 nanoparticles enhances the compound’s ability to synthesize symmetric diaryl and dialkyl disulfides from aryl and alkyl halides . Furthermore, the compound is a stable solid and is free of foul-smelling thiols , which makes it a preferable choice for synthesizing symmetric disulfides .
Safety and Hazards
Eigenschaften
IUPAC Name |
dipotassium;1,3,4-thiadiazole-2,5-dithiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S3.2K/c5-1-3-4-2(6)7-1;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWLFGDMYSVEGN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)[S-])[S-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2K2N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1072-71-5 (Parent) | |
| Record name | 1,3,4-Thiadiazolidine-2,5-dithione, potassium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004628948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10890590 | |
| Record name | Dipotassium 1,3,4-thiadiazole-2,5-dithiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4628-94-8 | |
| Record name | 1,3,4-Thiadiazolidine-2,5-dithione, potassium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004628948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Thiadiazolidine-2,5-dithione, potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium 1,3,4-thiadiazole-2,5-dithiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium 1,3,4-thiadiazole-2,5-dithiolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dipotassium 1,3,4-thiadiazole-2,5-dithiolate contribute to the formation of macrocyclic complexes?
A1: Dipotassium 1,3,4-thiadiazole-2,5-dithiolate acts as a sulfur-containing precursor in a multi-step reaction to form 24-membered dimetal macrocyclic complexes. [] This compound provides the 1,3,4-thiadiazole core, which gets incorporated into the macrocycle through a novel C-S bond formation with acetylacetone. This reaction, potentially involving disulfide intermediates, highlights the utility of dipotassium 1,3,4-thiadiazole-2,5-dithiolate in constructing complex molecular architectures. []
Q2: What structural features of the macrocyclic complexes derived from dipotassium 1,3,4-thiadiazole-2,5-dithiolate are revealed through characterization?
A2: The resulting dimetal macrocyclic complexes, incorporating manganese, nickel, or iron, share common structural features. [] They possess a central cavity capable of trapping solvent molecules and sulfate anions. [] The metal centers adopt octahedral geometries, with solvent molecules coordinating in either trans or cis configurations depending on steric factors. [] Infrared spectroscopy confirms the presence of trapped solvent molecules and identifies the sulfate anion as a bridging bidentate ligand. [] Thermal analysis reveals the stability of the macrocyclic framework up to 200°C, followed by the sequential release of trapped solvent molecules and eventual decomposition at higher temperatures. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



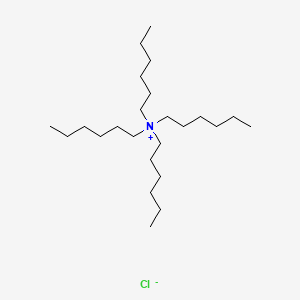
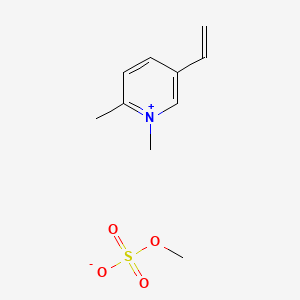


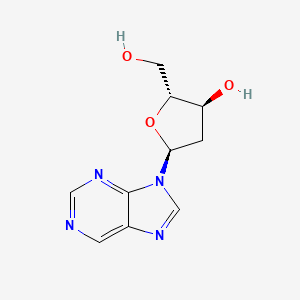
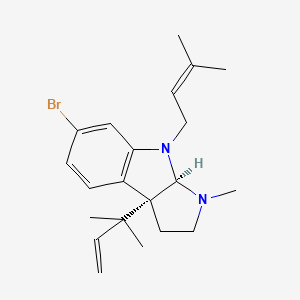

![2-[(2,3-dimethyl-7,8,9,10-tetrahydrophenanthridin-6-yl)thio]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B1213445.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[5-(2-methyl-3-furanyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1213447.png)
![6-ethyl-N-[2-(4-methoxyphenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1213448.png)
![1,2,3,6-Tetrahydropyridine, 1-acetyl-4-[4-acetoxy-5-methoxyphenyl]-](/img/structure/B1213452.png)
![1-methyl-N,N-bis(trimethylsilyl)-5-[(trimethylsilyl)oxy]imidazol-2-amine](/img/structure/B1213453.png)
